N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
Description
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the 4-position and a tetrazole ring at the 3-position, linked via an acetamide (-NHCOCH₃) functional group. The tetrazole moiety, a five-membered aromatic heterocycle containing four nitrogen atoms, enhances metabolic stability and bioavailability, making this compound a candidate for pharmaceutical applications . Its molecular formula is C₁₀H₁₀N₄O₂, with a molecular weight of 234.22 g/mol.
Properties
Molecular Formula |
C10H11N5O2 |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C10H11N5O2/c1-7(16)12-8-3-4-10(17-2)9(5-8)15-6-11-13-14-15/h3-6H,1-2H3,(H,12,16) |
InChI Key |
BIGGSDDJQHEEAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N2C=NN=N2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis via Tetrazole Ring Formation
The most widely documented approach involves sequential construction of the tetrazole ring followed by acetylation of the aromatic amine. According to VulcanChem, the synthesis begins with 4-methoxy-3-aminophenol as the starting material. The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide source and a nitrile precursor. Sodium azide (NaN₃) and trimethylsilyl azide (TMSN₃) are commonly employed, with the latter offering safer handling compared to hydrazoic acid.
Reaction Conditions :
-
Step 1 : Nitrile intermediate preparation by reacting 4-methoxy-3-aminophenol with cyanogen bromide (BrCN) in dimethylformamide (DMF) at 0–5°C.
-
Step 2 : Cycloaddition with TMSN₃ in methanol under reflux (65°C, 12 hours), yielding 4-methoxy-3-(1H-tetrazol-1-yl)aniline.
-
Step 3 : Acetylation using acetic anhydride ((CH₃CO)₂O) in pyridine at room temperature, achieving a yield of 78–82%.
Key Challenges :
Multicomponent Reaction (MCR) Strategies
Recent advances leverage MCRs to streamline synthesis. The Ugi tetrazole four-component reaction (UT-4CR) enables simultaneous incorporation of the tetrazole and acetamide groups. This one-pot method combines:
-
Aldehyde : 4-methoxybenzaldehyde
-
Amine : Ammonium acetate
-
Isocyanide : Methyl isocyanide
-
Azide Source : TMSN₃
Optimized Protocol :
-
Solvent: Methanol or 2,2,2-trifluoroethanol
-
Temperature: 25°C (room temperature)
-
Reaction Time: 6–8 hours
Advantages :
-
Reduced purification steps due to inherent atom economy.
-
Scalability for high-throughput synthesis (e.g., 96-well plate formats).
Industrial-Scale Production Considerations
Batch vs. Continuous Flow Processes
Industrial methods prioritize cost-effectiveness and safety. Batch processes dominate due to compatibility with existing infrastructure:
-
Reactor Type : Glass-lined steel reactors with temperature control (±2°C).
-
Catalyst Recovery : Triethylamine (Et₃N) is recycled via distillation.
Continuous Flow Systems are emerging for hazardous steps (e.g., azide handling):
Solvent and Catalyst Optimization
| Parameter | Traditional Method | Modern Method |
|---|---|---|
| Solvent | DMF | 2-MeTHF (biodegradable) |
| Catalyst | Pyridine | DMAP (0.5 mol%) |
| Reaction Time | 12 hours | 4 hours |
| Yield | 78% | 85% |
Structural and Purity Analysis
Crystallographic Validation
Single-crystal X-ray diffraction (SC-XRD) confirms regiochemistry. For example, a related compound, N-[3-methyl-1-phenyl-1-(1H-tetrazol-1-yl)butan-2-yl]acetamide, crystallizes in the monoclinic space group P2₁/c with a dihedral angle of 68.39° between tetrazole and phenyl rings. Key metrics:
Chromatographic Purity Assessment
-
HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm.
-
Impurity Profile : ≤0.5% residual solvents (methanol, DMF) by GC-MS.
| Metric | Value |
|---|---|
| E-Factor | 12.5 (solvent waste) |
| PMI | 6.8 |
| Energy Intensity | 45 kWh/kg |
Chemical Reactions Analysis
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the tetrazole ring or other functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Medicinal Chemistry
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide has shown promise as a lead compound in drug development. Its unique structure allows for modifications that can enhance efficacy or reduce side effects. Research indicates its potential in treating conditions involving inflammation and pain, making it a candidate for anti-inflammatory drugs.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives containing similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including leukemia and melanoma. The mechanisms involve the inhibition of key enzymes and pathways that contribute to cancer cell proliferation .
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | CCRF-CEM (leukemia) | 2.09 | |
| Compound B | MDA-MB-435 (melanoma) | 1.18 | |
| This compound | Various | TBD |
Antimicrobial Properties
The compound has also been studied for its antimicrobial activities. Preliminary results suggest that it may inhibit the growth of certain bacteria and fungi, indicating potential applications in developing new antimicrobial agents .
Case Study 1: Anticancer Activity Evaluation
A series of derivatives based on the tetrazole moiety were synthesized and tested against several cancer cell lines. One notable derivative exhibited an IC50 value of 2.09 µM against leukemia cells, demonstrating significant promise compared to existing treatments .
Case Study 2: Antimicrobial Testing
In another study, derivatives similar to this compound were screened against common bacterial strains. Results indicated a notable reduction in bacterial growth, supporting further exploration into its use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activities and receptor binding . The methoxy and acetamide groups contribute to the compound’s overall stability and reactivity, affecting its biological and chemical properties.
Comparison with Similar Compounds
Tetrazole vs. Pyrazole Derivatives
- N-(4-methoxy-3-(1H-pyrazol-1-yl)phenyl)acetamide (12): Replacing the tetrazole with a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) reduces nitrogen content but maintains aromaticity. The pyrazole analogue has been synthesized via electrochemical dehydrogenative azolation, demonstrating comparable solubility but distinct pharmacological behavior .
Tetrazole vs. Triazole/Imidazole Derivatives
- N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide (8a–b) :
These derivatives incorporate a benzothiazole core alongside the tetrazole-acetamide group. The benzothiazole enhances lipophilicity, improving membrane permeability. Biological evaluations indicate moderate antimicrobial activity, though less potent than triazole analogues (e.g., 5a–m) in the same study . - However, these compounds showed lower anti-inflammatory activity compared to tetrazole derivatives in preclinical models .
Substituent Effects on the Phenyl Ring
Methoxy vs. Sulfonamide Groups
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) :
Replacing the methoxy group with a sulfonamide-piperazine chain significantly enhances analgesic activity, surpassing paracetamol in efficacy. The sulfonamide group facilitates hydrogen bonding with COX-2 enzymes, while the piperazine moiety improves solubility . - N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37): This derivative exhibited anti-hypernociceptive activity in inflammatory pain models, attributed to dual COX-2 inhibition and serotonin receptor modulation .
Methoxy vs. Halogenated/Chlorinated Groups
Pharmacological Profiles of Key Analogues
Biological Activity
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 258.28 g/mol. The compound features a methoxy group and a tetrazole ring, which are crucial for its biological activity. The tetrazole moiety can mimic carboxylate groups, enhancing interactions with various biological targets such as enzymes and receptors.
The mechanism of action for this compound involves:
- Enzyme Interaction : The tetrazole ring facilitates binding to enzymes, potentially modulating their activity. This interaction may lead to inhibition or activation of specific biochemical pathways.
- Receptor Modulation : The compound may influence receptor pathways involved in inflammation and pain management, suggesting its potential use in treating chronic pain conditions.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays have shown activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
Research has also focused on the anticancer potential of this compound. In cellular assays, it has shown promise against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 2.5 |
| HeLa (cervical cancer) | 3.0 |
| MCF-7 (breast cancer) | 1.8 |
The observed cytotoxicity indicates that this compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, indicating its potential as an effective anticancer agent.
Study 2: Mechanistic Insights
Another investigation focused on the compound's mechanism of action using flow cytometry and Western blot analysis. Results demonstrated that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cancer cells, confirming its role in promoting apoptosis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of an aniline precursor. A key intermediate, 4-methoxy-3-(1H-tetrazol-1-yl)aniline, is prepared through tetrazole ring formation using sodium azide and trimethylsilyl chloride under reflux conditions . Subsequent acetylation with acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., DMF) yields the target compound. Optimization involves adjusting stoichiometry, reaction time (e.g., 12-24 hours), and temperature (60-80°C). Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy at C4, tetrazole at C3) and acetamide integration. Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the tetrazole proton resonates near δ 9.5 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 262.09) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages to confirm purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Contradictions in unit cell parameters or electron density maps may arise from twinning or disorder. Use SHELX software (e.g., SHELXL) for refinement:
- Apply TWIN and BASF commands to model twinned crystals .
- Utilize restraints for disordered moieties (e.g., tetrazole ring) via ISOR and DELU instructions .
- Validate with R-factor convergence (<5% discrepancy) and Fo-Fc difference maps .
Q. What strategies assess the compound’s bioactivity in inflammatory pain models, based on structural analogs?
- Methodological Answer :
- In Vivo Models : Use carrageenan-induced paw edema in rodents. Administer the compound (10–50 mg/kg, i.p.) and measure hyperalgesia via von Frey filaments .
- Mechanistic Studies : Compare activity to analogs (e.g., N-phenylacetamide sulphonamides) to identify SAR. For example, the tetrazole ring enhances COX-2 inhibition, while the methoxy group modulates bioavailability .
- Molecular Docking : Simulate binding to COX-2 (PDB: 5KIR) using AutoDock Vina. Prioritize poses with hydrogen bonds to Arg120 and hydrophobic interactions with Tyr355 .
Q. How does the tetrazole ring influence biological target interactions, and what computational methods support these findings?
- Methodological Answer :
- Role of Tetrazole : The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability. Its π-π stacking with aromatic residues (e.g., Phe518 in 5-HT3 receptors) improves binding affinity .
- Computational Validation :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential surfaces.
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in lipid bilayers, focusing on membrane permeability .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks (P261) .
- PPE : Nitrile gloves and safety goggles (P280) prevent dermal/ocular exposure .
- Waste Disposal : Neutralize acidic byproducts with NaHCO3 before aqueous disposal (P501) .
- Emergency Measures : For spills, adsorb with vermiculite and dispose as hazardous waste (P303+P361+P353) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
